molecular formula C18H18FN3O2 B2645295 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109175-84-8

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2645295
CAS No.: 2109175-84-8
M. Wt: 327.359
InChI Key: MFVSNDWQVOFSDL-UHFFFAOYSA-N
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Description

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluoropyridine and pyridin-2-yloxy groups in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the fluoropyridine derivative, followed by the introduction of the pyridin-2-yloxy group. The final step involves the formation of the azabicyclo[3.2.1]octane core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms. Additionally, the purification process is crucial to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluoropyridine and pyridin-2-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine and pyridin-2-yloxy groups play a crucial role in binding to these targets, potentially inhibiting or activating specific pathways. The azabicyclo[3.2.1]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluoropyridines: Compounds such as 2-fluoropyridine and 3-fluoropyridine share the fluoropyridine moiety but lack the bicyclic structure.

    Pyridin-2-yloxy Derivatives: These include compounds like 2-pyridinyloxyacetic acid, which have similar functional groups but different core structures.

    Azabicyclo[3.2.1]octane Derivatives: Examples include tropane alkaloids, which have a similar bicyclic core but different substituents.

Uniqueness

The uniqueness of 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane lies in its combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-13-7-12(10-20-11-13)18(23)22-14-4-5-15(22)9-16(8-14)24-17-3-1-2-6-21-17/h1-3,6-7,10-11,14-16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVSNDWQVOFSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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